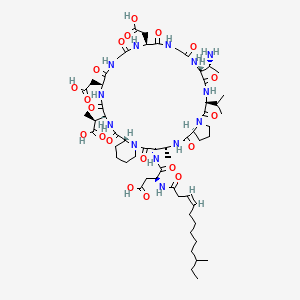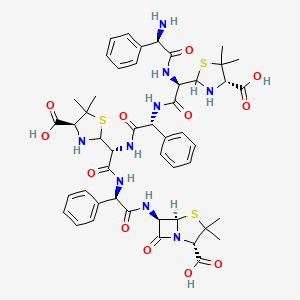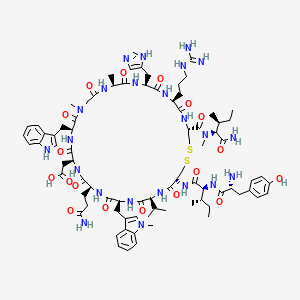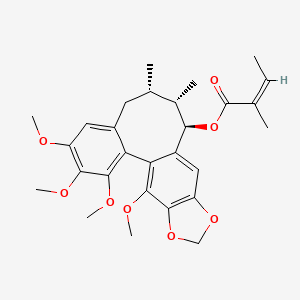
ARI-3531
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARI-3531 is a selective inhibitor of prolyl endopeptidase.
Scientific Research Applications
Ubiquitin-Ligase Function in Development
One significant application of ARI-3531 is in the understanding of its role in biological development. A study by Qiu and Fay (2006) explored the function of ARI-1, a member of the RBR family of ubiquitin-ligases, particularly in pharyngeal development in C. elegans. This research highlights ARI-1's genetic interactions, leading to defective pharyngeal development, similar to those observed for UBC-18. The study also underlines the dynamic expression of ARI-1 in various tissues, including muscles and neurons, during embryonic and postembryonic development (Qiu & Fay, 2006).
Role in Educational Tools
ARIES (Acquiring Research Investigative and Evaluative Skills), a computerized educational game, incorporates ARI-3531 in its design to teach scientific inquiry. In this game, players progress through modules focusing on reading, evaluating research articles, and learning question-asking skills. This innovative approach to education, incorporating ARI-3531 in its framework, demonstrates the compound's potential in developing educational methodologies (Wallace et al., 2009).
Tokamak Reactor Studies
The ARIES research program, focusing on the development of tokamak reactors, has involved ARI-3531 in its studies. Najmabadi and colleagues (1991) discussed the ARIES-I design, a DT-burning reactor based on tokamak physics. This study offers insights into the potential of ARIES-I in achieving an environmentally friendly, cost-effective fusion power system, showcasing the versatility of ARI-3531 in advanced energy research (Najmabadi et al., 1991).
Phosphorus-31 NMR Study in Lenses
In the field of ophthalmology, Thomas, Mahendroo, and Lou (1988) used P31 NMR spectroscopy to study dynamic changes in rat lens phosphate metabolites under hyperglycemic conditions. This study, involving ARI-3531, revealed significant insights into the prevention of cataracts in rat lenses, highlighting the medical application of ARI-3531 (Thomas, Mahendroo, & Lou, 1988).
SCF Complexes in Organogenesis
Polley and colleagues (2013) implicated ARI-3531 in the study of organogenesis in Caenorhabditis elegans. Their research focused on the development of the C. elegans foregut (pharynx), regulated by proteins like ARI-1, and uncovered the complex network of proteins that includes ARI-1 and its role in this developmental process (Polley et al., 2013).
properties
CAS RN |
1432499-51-8 |
|---|---|
Molecular Formula |
C15H22BN3O4 |
Molecular Weight |
319.168 |
IUPAC Name |
[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20)/t12-,13-/m1/s1 |
InChI Key |
MXZNUGFCDVAXLG-CHWSQXEVSA-N |
SMILES |
CC(C)[C@@H](NC(C1=CC=NC=C1)=O)C(N2[C@@H](B(O)O)CCC2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ARI-3531; ARI3531; ARI 3531 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












